molecular formula C20H14N2O6 B2356822 2-Nitro-6-((4-phenoxyphenyl)carbamoyl)benzoic acid CAS No. 683249-53-8

2-Nitro-6-((4-phenoxyphenyl)carbamoyl)benzoic acid

Cat. No.: B2356822
CAS No.: 683249-53-8
M. Wt: 378.34
InChI Key: QNWFAURSCKVMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-6-((4-phenoxyphenyl)carbamoyl)benzoic acid is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a nitro group, a phenoxyphenyl group, and a carbamoyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-6-((4-phenoxyphenyl)carbamoyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 6-((4-phenoxyphenyl)carbamoyl)benzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzoic acid ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-6-((4-phenoxyphenyl)carbamoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-6-((4-phenoxyphenyl)carbamoyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-6-((4-phenoxyphenyl)carbamoyl)benzoic acid depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-6-((4-phenoxyphenyl)carbamoyl)benzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for a wide range of applications in scientific research and industrial processes .

Properties

IUPAC Name

2-nitro-6-[(4-phenoxyphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O6/c23-19(16-7-4-8-17(22(26)27)18(16)20(24)25)21-13-9-11-15(12-10-13)28-14-5-2-1-3-6-14/h1-12H,(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWFAURSCKVMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.